molecular formula C20H20ClN3O4 B14983294 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B14983294
M. Wt: 401.8 g/mol
InChI Key: UINMHHCYUDPYCC-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, oxadiazole, and acetamide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This intermediate is synthesized by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazole: This involves the cyclization of 4-methoxy-3-methylbenzonitrile with hydrazine hydrate and subsequent oxidation.

    Coupling Reaction: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with 4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and oxadiazole groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)ethanamine
  • 4-[(2,5-dimethylphenyl)methoxy]-3-ethoxybenzenemethanamine
  • 5-chloro-2-methoxy-3,4-dimethylbenzoic acid hydrazide

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of phenoxy, oxadiazole, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-11-7-14(5-6-16(11)26-4)19-20(24-28-23-19)22-17(25)10-27-15-8-12(2)18(21)13(3)9-15/h5-9H,10H2,1-4H3,(H,22,24,25)

InChI Key

UINMHHCYUDPYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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